molecular formula C16H18BrNO3S B1446144 4-bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide CAS No. 1704096-07-0

4-bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide

Cat. No. B1446144
M. Wt: 384.3 g/mol
InChI Key: NIWFFPKYPALXMB-UHFFFAOYSA-N
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Description

“4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H14BrNO3S . It has a molecular weight of 356.241 g/mol . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide” can be represented by the SMILES string: COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br .

Scientific Research Applications

Photodynamic Therapy Applications

A study conducted by Pişkin, Canpolat, and Öztürk (2020) on a zinc phthalocyanine derivative substituted with a new benzenesulfonamide derivative group containing a Schiff base, highlighted its potential for photodynamic therapy in cancer treatment. This compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Characterization of Zinc Phthalocyanine

Öncül, Öztürk, and Pişkin (2021) synthesized and characterized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. They explored its photophysical and photochemical properties in dimethyl sulfoxide, revealing its suitability for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Spectroscopic and Photophysicochemical Properties

Another study by the same authors in 2022 investigated the effects of benzenesulfonamide derivatives containing different bioactive groups on the spectroscopic, aggregation, photophysical, and photochemical properties of zinc(II) phthalocyanine. This compound showed promise as a potential photosensitizer candidate in photodynamic therapy, an effective alternative therapy in cancer treatment, due to its good solubility and favorable fluorescence and photostability properties (Öncül, Öztürk, & Pişkin, 2022).

Bromination of Related Compounds

Nakatani et al. (1984) studied the bromination reaction of 2,6-dimethyl-4-methoxybenzyl alcohols and related compounds. This research contributed to understanding the bromination patterns and behaviors in similar chemical structures, providing insights that could be applicable to the study of 4-bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide (Nakatani et al., 1984).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

4-bromo-N-[(4-methoxyphenyl)methyl]-2,6-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3S/c1-11-8-14(17)9-12(2)16(11)22(19,20)18-10-13-4-6-15(21-3)7-5-13/h4-9,18H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWFFPKYPALXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NCC2=CC=C(C=C2)OC)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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